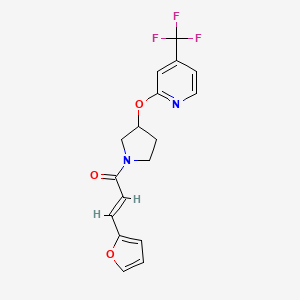

![molecular formula C20H20ClN3O3 B2905884 N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide CAS No. 896373-48-1](/img/structure/B2905884.png)

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide, also known as CQBA, is a compound that has been extensively researched in the field of medicinal chemistry. CQBA has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthetic Pathways and Intermediate Compounds

Research has developed methods for synthesizing quinazoline derivatives through reactions involving anthranilamide with isocyanates. These processes lead to various intermediate compounds, which are crucial for further chemical transformations. For instance, the reaction of anthranilamide with 2-chloro-ethyl isocyanate can yield different quinazoline derivatives depending on the reaction conditions, such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing the chemical versatility of these compounds (Chern et al., 1988).

Modification and Functionalization

The chemical structure of quinazolinones allows for various modifications, leading to the synthesis of compounds with different substituents. These modifications are essential for exploring the chemical properties and potential applications of quinazolinones in fields such as materials science and molecular engineering (Kelarev et al., 2004).

Biological and Pharmacological Applications

Antimicrobial and Mosquito Larvicidal Activity

Quinazoline derivatives have been evaluated for their antimicrobial properties against various bacterial and fungal strains. Additionally, some compounds have shown effectiveness as mosquito larvicides, indicating their potential in public health applications for controlling mosquito populations and combating mosquito-borne diseases (Rajanarendar et al., 2010).

Antitumor Activities

The synthesis of quinazolinone derivatives has also been directed towards evaluating their antitumor properties. Certain synthesized compounds have demonstrated broad-spectrum antitumor efficacy across various cancer cell lines, highlighting their potential in cancer research and therapy development (Mohamed et al., 2016).

Propriétés

IUPAC Name |

N-[2-(2-chlorophenyl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3/c21-16-8-3-1-6-14(16)11-12-22-18(25)10-5-13-24-19(26)15-7-2-4-9-17(15)23-20(24)27/h1-4,6-9H,5,10-13H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIARRYKHNMJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-chlorobenzoate](/img/structure/B2905801.png)

![5-(2-methoxyethyl)-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2905802.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2905813.png)

![2-benzamido-N-(3,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2905814.png)

![ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2905816.png)

![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/no-structure.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2905818.png)

![4-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2905819.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2905822.png)

![rel-((3aR,3bS,5r,6aR,6bS)-Methyl 2-benzyl-1,3-dioxodecahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylate)](/img/structure/B2905823.png)